(5-Bromo-2-methylphenyl)methyl acetate
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Overview
Description
(5-Bromo-2-methylphenyl)methyl acetate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methylphenyl)methyl acetate typically involves the esterification of (5-Bromo-2-methylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in (5-Bromo-2-methylphenyl)methyl acetate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of (5-substituted-2-methylphenyl)methyl acetate derivatives.
Oxidation: Formation of (5-Bromo-2-methylphenyl)acetic acid.
Reduction: Formation of (5-Bromo-2-methylphenyl)methanol.
Scientific Research Applications
Chemistry: (5-Bromo-2-methylphenyl)methyl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules through further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for organic synthesis.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)methyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
(5-Bromo-2-methylphenyl)methanol: A precursor in the synthesis of (5-Bromo-2-methylphenyl)methyl acetate.
(5-Bromo-2-chlorophenyl)methyl acetate: A structurally similar compound with a chlorine atom instead of a methyl group.
(5-Bromo-2-methylphenyl)acetic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to the presence of both bromine and ester functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a candidate for various scientific research applications.
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-10(11)5-9(7)6-13-8(2)12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWOASNBQVRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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